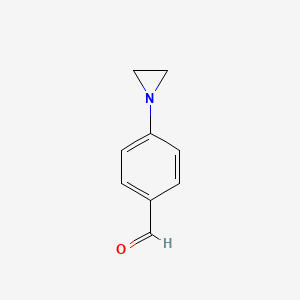

4-(Aziridin-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aziridin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFRYELICHIEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665454 | |

| Record name | 4-(Aziridin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353247-80-0 | |

| Record name | 4-(Aziridin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aziridin 1 Yl Benzaldehyde

Strategies for Aziridine (B145994) Ring Construction in the Context of a Benzaldehyde (B42025) Moiety

The formation of the strained three-membered aziridine ring in the presence of a benzaldehyde functional group requires carefully chosen synthetic methods to ensure compatibility and achieve desired yields.

Base-Induced Cyclization and Dehydrohalogenation Approaches

A common and effective method for forming aziridine rings is through the intramolecular cyclization of β-haloamines, induced by a base. This process, a type of intramolecular nucleophilic substitution, is analogous to the formation of epoxides from halohydrins. In the context of 4-(aziridin-1-yl)benzaldehyde, this would typically involve a precursor such as 4-((2-haloethyl)amino)benzaldehyde.

The general mechanism involves the deprotonation of the amine by a base, which increases its nucleophilicity. The resulting anion then displaces the adjacent halide, leading to the closure of the three-membered ring. The choice of base is crucial and can influence the reaction rate and yield. Common bases used for this transformation include sodium hydroxide, potassium carbonate, and triethylamine. organic-chemistry.org

For instance, a plausible synthetic route could start with the reductive amination of 4-aminobenzaldehyde (B1209532) with a 2-haloacetaldehyde derivative, followed by reduction to yield the N-(2-haloethyl)aminobenzaldehyde precursor. Subsequent treatment with a suitable base would then induce cyclization to the desired this compound. The efficiency of this cyclization is dependent on factors such as the nature of the halogen (iodide being a better leaving group than bromide or chloride) and the reaction conditions.

A related approach involves the aminohalogenation of an olefinic precursor. For example, the reaction of 4-vinylbenzaldehyde with a source of electrophilic halogen and a nitrogen source, followed by base-induced ring closure, could potentially yield the target compound. organic-chemistry.org

Table 1: Key Features of Base-Induced Cyclization for Aziridine Synthesis

| Feature | Description |

| Precursor | β-haloamine (e.g., 4-((2-bromoethyl)amino)benzaldehyde) |

| Reagent | Base (e.g., NaOH, K2CO3, Triethylamine) |

| Mechanism | Intramolecular SN2 reaction |

| Key Steps | 1. Deprotonation of the amine. 2. Nucleophilic attack on the carbon bearing the halogen. 3. Expulsion of the halide and ring closure. |

| Advantages | Utilizes readily available starting materials. |

| Challenges | Potential for side reactions such as elimination or intermolecular reactions. |

Nitrene Transfer Reactions to Olefinic Precursors

Nitrene transfer reactions represent a powerful tool for the direct conversion of alkenes to aziridines. This method involves the reaction of an olefinic precursor, such as 4-vinylbenzaldehyde, with a nitrene source. Nitrenes are highly reactive intermediates containing a monovalent nitrogen atom.

The nitrene can be generated in situ from various precursors, including azides (thermolytically or photochemically) or through the oxidation of primary amines. Transition metal catalysts, particularly those based on copper, rhodium, and palladium, are often employed to mediate these reactions, allowing for greater control and selectivity. The metal catalyst forms a metal-nitrenoid intermediate, which then transfers the nitrene to the alkene.

For the synthesis of this compound, this would involve the reaction of 4-vinylbenzaldehyde with a suitable nitrene precursor in the presence of a catalyst. The electronic properties of the benzaldehyde group can influence the reactivity of the vinyl group towards the nitrene transfer.

Recent advancements have also focused on the development of metal-free nitrene transfer reactions, which offer advantages in terms of cost and toxicity. nih.gov These methods often utilize hypervalent iodine reagents to generate the reactive nitrene species. The choice of the nitrogen source is critical and can determine the nature of the substituent on the aziridine nitrogen. For an unsubstituted aziridine, a precursor that delivers an NH group is required.

Table 2: Comparison of Nitrene Precursors for Aziridination

| Nitrene Precursor | Generation Method | Catalyst | Advantages |

| Sulfonyl Azides | Thermal or Photochemical | Often Metal-Catalyzed (Cu, Rh) | Readily available, stable |

| Iminoiodinanes | In situ from sulfonamides and PhI(OAc)2 | Metal-Free or Metal-Catalyzed | Mild reaction conditions |

| O-Sulfonylhydroxylamines | In situ activation | Rh(II) catalysts | High stereospecificity |

Carbene Transfer Reactions to Imine Precursors

An alternative strategy for constructing the aziridine ring involves the reaction of an imine with a carbene or carbene equivalent. This approach is often referred to as an aza-Darzens reaction. researchgate.netmdpi.com In this scenario, the imine precursor would be derived from 4-aminobenzaldehyde.

The reaction typically involves the formation of an imine from 4-formylbenzaldehyde and a suitable amine. This imine then reacts with a carbene, which can be generated from a diazo compound in the presence of a transition metal catalyst (e.g., rhodium or copper). The carbene adds to the C=N double bond of the imine to form the aziridine ring.

Another variation of this method utilizes ylides, such as sulfonium ylides (in the Corey-Chaykovsky reaction), which act as carbene equivalents. The ylide attacks the imine carbon, leading to the formation of a betaine intermediate that subsequently cyclizes to the aziridine with the expulsion of a neutral molecule (e.g., a sulfide).

The success of this method depends on the stability of the imine precursor and its reactivity towards the carbene or ylide. The electronic nature of the substituent on the imine nitrogen can significantly influence the outcome of the reaction.

Intramolecular Cyclization Pathways

Intramolecular cyclization offers a regioselective and often stereoselective route to aziridines. researchgate.net For the synthesis of this compound, a hypothetical intramolecular pathway could commence from a precursor such as 4-(2-azido-1-hydroxyethyl)benzaldehyde. Reduction of the azide (B81097) to an amine, for example using triphenylphosphine (B44618), would generate a phosphine imide which could then undergo an intramolecular cyclization, similar to a Mitsunobu-type reaction, to form the aziridine ring. wikipedia.org

Another plausible intramolecular approach involves the cyclization of a suitably functionalized amino alcohol. For instance, 4-(2-amino-1-hydroxyethyl)benzaldehyde could be converted to a derivative with a good leaving group on the hydroxyl moiety (e.g., a tosylate or mesylate). Subsequent treatment with a base would then facilitate an intramolecular nucleophilic substitution, where the amino group displaces the leaving group to form the aziridine ring. This is a variation of the Wenker synthesis of aziridines. wikipedia.org

These intramolecular strategies benefit from the proximity of the reacting functional groups, which can lead to higher efficiency and selectivity compared to their intermolecular counterparts. nih.gov

Functionalization and Derivatization Routes to Introduce the Aziridine Moiety onto Benzaldehyde Scaffolds

Instead of constructing the aziridine ring directly on the benzaldehyde molecule, it is also possible to introduce a pre-formed aziridine ring onto the aromatic scaffold.

Palladium-Catalyzed Cycloaddition Reactions

Palladium-catalyzed reactions are versatile tools in organic synthesis for the formation of carbon-nitrogen bonds. While direct palladium-catalyzed amination of 4-bromobenzaldehyde with aziridine is a conceivable route, it can be challenging due to the potential for ring-opening of the aziridine under the reaction conditions.

A more sophisticated approach involves palladium-catalyzed cycloaddition reactions. wikipedia.org For instance, a reaction between a palladium-activated species and a suitable precursor on the benzaldehyde ring could lead to the formation of the aziridine. However, direct palladium-catalyzed [2+1] cycloadditions to form aziridines are less common. More frequently, palladium catalysis is used in cascade reactions where an initial palladium-mediated step generates an intermediate that subsequently undergoes cyclization to form the aziridine.

Palladium-catalyzed reactions involving π-allylpalladium intermediates and aziridines have been explored for the synthesis of more complex nitrogen-containing heterocycles, demonstrating the utility of this metal in activating aziridines for further transformations. wikipedia.org Although not a direct synthesis of this compound, these methodologies highlight the potential of palladium catalysis in the chemistry of aziridines.

Nickel-Catalyzed Aminofluoroalkylative Cyclization

A significant advancement in the synthesis of aziridine derivatives involves the nickel-catalyzed aminofluoroalkylative cyclization of unactivated alkenes. rsc.org This methodology provides a pathway to construct versatile difluoroalkylated nitrogen-containing heterocycles, including aziridines. rsc.orgresearchgate.net In 2022, a method was reported that utilizes iododifluoromethyl ketones in conjunction with a nickel catalyst to achieve the cyclization of N-allyl anilines. rsc.org

The reaction is proposed to proceed via a radical mechanism. The process begins with the nickel catalyst and a base transforming the iododifluoromethyl ketone into an intermediate species. This intermediate then reacts with an unactivated alkene, such as an N-allyl aniline (B41778), to generate a radical species. rsc.org Subsequent cyclization of this radical intermediate affords the final aziridine product. rsc.org This approach is noted for its broad substrate scope and has been successfully demonstrated on a gram scale. researchgate.net

Table 1: Key Features of Nickel-Catalyzed Aminofluoroalkylative Cyclization

| Feature | Description |

|---|---|

| Catalyst | Nickel-based catalyst |

| Reactants | Unactivated alkenes (e.g., N-allyl anilines), Iododifluoromethyl ketones |

| Products | Difluoroalkylated aziridines and other N-heterocycles |

| Mechanism | Radical-based transformation |

| Advantages | Broad substrate scope, scalable |

Advanced and Novel Synthetic Approaches for this compound

The synthesis of aziridines, including this compound, is continually evolving with the development of more advanced and novel methodologies. These approaches aim to improve efficiency, reduce environmental impact, and provide access to specific stereoisomers.

Development of Green and Sustainable Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing environmentally benign synthetic routes for aziridines. researchgate.netrsc.org A notable strategy is the use of a mixed flow-batch approach for the synthesis of functionalized NH-aziridines from vinyl azides. nih.gov This method utilizes cyclopentyl methyl ether (CPME), an environmentally friendly solvent, for two consecutive reaction steps. nih.gov

The process involves the thermal rearrangement of a vinyl azide to a 2H-azirine in a microfluidic reactor, which allows for safe handling and precise temperature control. The resulting 2H-azirine solution is then reacted in a batch process with an organolithium compound to stereoselectively form the desired NH-aziridine. nih.gov This protocol is sustainable, safe, and potentially automatable, minimizing waste and avoiding hazardous solvents. nih.gov The emphasis on using greener solvents and enabling technologies like flow chemistry marks a significant step towards sustainable chemical manufacturing. researchgate.netnih.gov

Asymmetric Synthesis Strategies for Enantiopure this compound

The generation of enantiopure aziridines is of high importance due to their role as chiral building blocks in medicinal chemistry. irb.hr Chiral aziridines are valuable synthetic intermediates for producing a variety of optically active nitrogen-containing compounds through ring-opening reactions. irb.hr

Several asymmetric strategies have been developed:

Chiral Sulfur Ylide Mediated Aziridination : This method focuses on the reaction of imines with chiral sulfur ylides. Using a sulfonium salt derived from Eliel's oxathiane, a series of 2,3-disubstituted N-protected aziridines have been synthesized. This two-step process often yields mixtures of cis/trans isomers, with both isomers exhibiting high enantiomeric purity ( >95% ee). irb.hr

Catalytic Asymmetric Synthesis from Imines and Diazo Compounds : A highly asymmetric catalytic method for producing trisubstituted aziridines has been reported. scispace.com This approach uses N-Boc protected imines reacting with α-diazo esters in the presence of a chiral polyborate Brønsted acid catalyst derived from VANOL or VAPOL ligands. scispace.com This reaction can achieve excellent diastereoselectivities and enantioselectivities, with yields up to 94% and enantiomeric excess of 97%. scispace.com

Enantioselective Protonation : Watson and co-workers developed a method involving the enantioselective protonation of catalytically generated enamines using a chiral Brønsted acid. The resulting α-chloroamine is then treated with a base in a one-pot process to form the aziridine ring. rsc.org

These strategies provide pathways to access specific stereoisomers of substituted aziridines, which is crucial for their application in the synthesis of pharmacologically active molecules. irb.hr

Table 3: Comparison of Asymmetric Aziridination Strategies

| Strategy | Key Reagents | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Chiral Sulfur Ylide | Imines, Chiral sulfonium salt | >95% ee | irb.hr |

| Catalytic (Chiral Brønsted Acid) | N-Boc imines, Diazo esters | 97% ee, high diastereoselectivity | scispace.com |

Reactivity and Reaction Mechanisms of 4 Aziridin 1 Yl Benzaldehyde

Aziridine (B145994) Ring-Opening Reactions

The significant ring strain of the aziridine ring, estimated to be around 27 kcal/mol, makes it a prime target for nucleophilic attack, leading to ring-opening products. chemicalbook.com The N-(4-formylphenyl) substituent, being electron-withdrawing, activates the aziridine ring towards nucleophilic attack, a behavior well-documented for N-acyl and N-sulfonyl aziridines. nih.govresearchgate.net

The reaction of 4-(aziridin-1-yl)benzaldehyde with carbon-based nucleophiles is a powerful method for the formation of new carbon-carbon bonds. Organometallic reagents, such as Grignard reagents and organolithium compounds, are expected to react readily with the activated aziridine ring. mdpi.comnih.gov The regioselectivity of the attack would likely favor the less sterically hindered carbon of the aziridine ring.

Reaction with Grignard Reagents: The addition of a Grignard reagent (R-MgX) to this compound would be expected to yield a β-amino alcohol after acidic workup. The nucleophilic alkyl or aryl group from the Grignard reagent would attack one of the aziridine carbons, leading to the opening of the ring.

| Nucleophile (Grignard Reagent) | Expected Product |

| Methylmagnesium bromide | 2-(N-(4-formylphenyl)amino)propan-1-ol |

| Phenylmagnesium bromide | 1-phenyl-2-(N-(4-formylphenyl)amino)ethanol |

Reaction with Organolithium Reagents: Similar to Grignard reagents, organolithium reagents (R-Li) are potent nucleophiles that can induce the ring-opening of the aziridine.

A variety of heteroatomic nucleophiles, including amines, thiols, and alcohols, can participate in the ring-opening of the aziridine moiety in this compound. mdpi.comacs.orgnih.gov These reactions typically proceed via an S\textsubscript{N}2 mechanism, resulting in the formation of β-functionalized amines.

Aminolysis: The reaction with primary or secondary amines would lead to the formation of 1,2-diamines. The regioselectivity of the attack would depend on the steric and electronic properties of both the aziridine and the incoming nucleophile.

Thiolysis: Thiols are excellent nucleophiles for aziridine ring-opening, readily affording β-aminosulfides. acs.org This reaction is often highly regioselective, with the thiolate anion attacking the less substituted carbon of the aziridine ring. medchemexpress.com

| Nucleophile | Expected Product |

| Thiophenol | 2-(phenylthio)-N-(4-formylphenyl)ethanamine |

| Benzylamine | N1-(4-formylphenyl)-N2-benzylethane-1,2-diamine |

Reductive cleavage of the aziridine C-N bonds in this compound can be achieved using various reducing agents. acs.org This process provides access to β-amino compounds.

Catalytic Hydrogenation: Hydrogenolysis over a palladium catalyst is a common method for the reductive opening of N-benzyl aziridines. While the N-aryl bond in this compound is more robust, under forcing conditions, cleavage of a C-N bond could occur to yield the corresponding aniline (B41778) derivative.

Hydride Reagents: Strong hydride reagents, such as lithium aluminum hydride (LiAlH\textsubscript{4}), can also effect the reductive ring-opening of aziridines. The regioselectivity of this reduction would be influenced by the substitution pattern of the aziridine ring.

Activation with Boron Trifluoride Etherate: Boron trifluoride etherate (BF\textsubscript{3}·OEt\textsubscript{2}) is a commonly used Lewis acid that can promote the ring-opening of aziridines with a variety of nucleophiles. researchgate.net

Rearrangements: In the presence of a Lewis acid, N-aryl aziridines can also undergo rearrangements, although this is less common than for N-acyl or N-sulfonyl aziridines.

Transition metal catalysts, particularly those based on palladium and rhodium, have emerged as powerful tools for the ring-opening of aziridines. mdpi.comnih.govnih.gov These reactions often proceed with high regio- and stereoselectivity.

Palladium-Catalyzed Reactions: Palladium catalysts can facilitate the ring-opening of aziridines with a range of nucleophiles, including organoboron and organozinc reagents. masterorganicchemistry.com

Rhodium-Catalyzed Reactions: Rhodium catalysts are also effective for promoting aziridination reactions and subsequent ring-opening transformations. frontiersin.orglibretexts.org

Reactions Involving the Aldehyde Functionality

The aldehyde group of this compound is a versatile functional handle that can undergo a wide range of chemical transformations, characteristic of aromatic aldehydes. solubilityofthings.comresearchgate.netacs.org

Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene. chemicalbook.commasterorganicchemistry.comlibretexts.orgresearchgate.netrsc.orgorganic-chemistry.orgwikipedia.org Reaction with a phosphorus ylide (a Wittig reagent) would yield the corresponding 1-(4-vinylphenyl)aziridine derivative. The stereochemistry of the resulting alkene would depend on the nature of the ylide used.

| Wittig Reagent | Expected Product |

| Methyltriphenylphosphonium bromide | 1-(4-vinylphenyl)aziridine |

| (Triphenylphosphoranylidene)acetonitrile | 3-(4-(aziridin-1-yl)phenyl)acrylonitrile |

Grignard Reaction: The addition of Grignard reagents to the aldehyde carbonyl group is a fundamental carbon-carbon bond-forming reaction that produces secondary alcohols upon workup. nih.govresearchgate.netnih.govnih.govnih.govrsc.orglibretexts.orgadichemistry.commasterorganicchemistry.com

| Grignard Reagent | Expected Product |

| Methylmagnesium bromide | 1-(4-(aziridin-1-yl)phenyl)ethanol |

| Phenylmagnesium bromide | (4-(aziridin-1-yl)phenyl)(phenyl)methanol |

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form imines (Schiff bases) and α,β-unsaturated compounds, respectively.

Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Condensation)

Condensation reactions are a cornerstone of carbonyl chemistry, and this compound readily participates in these transformations through its aldehyde group.

Schiff Base Formation

The reaction of the aldehyde group with primary amines yields imines, commonly known as Schiff bases. chemsociety.org.ngijacskros.com This reaction is typically catalyzed by acid or base and proceeds through a carbinolamine intermediate, which then dehydrates to form the final C=N double bond. ijacskros.comjetir.org The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of this compound. chemsociety.org.ng

The versatility of this reaction allows for the synthesis of a wide array of Schiff bases by varying the primary amine component. These products are valuable ligands in coordination chemistry and intermediates for the synthesis of other nitrogen-containing heterocycles. jetir.org

Table 1: Examples of Schiff Base Formation with this compound This table is illustrative and based on the general reactivity of benzaldehydes.

| Primary Amine (R-NH₂) | Product (Schiff Base) | Potential Application |

|---|---|---|

| Aniline | N-(4-(Aziridin-1-yl)benzylidene)aniline | Intermediate for heterocyclic synthesis |

| p-Toluidine | N-(4-(Aziridin-1-yl)benzylidene)-4-methylaniline | Ligand for metal complexes |

| Ethanolamine | 2-((E)-(4-(Aziridin-1-yl)benzylidene)amino)ethan-1-ol | Precursor for bioactive molecules |

Aldol Condensation

Aldol condensation is a fundamental carbon-carbon bond-forming reaction. wikipedia.orgsigmaaldrich.com Since this compound lacks α-hydrogens, it cannot form an enolate itself and thus cannot undergo self-condensation. However, it serves as an excellent electrophilic partner in crossed or Claisen-Schmidt aldol condensations with enolizable aldehydes or ketones. adichemistry.com

In a typical base-catalyzed mechanism, a ketone (e.g., acetone) is deprotonated to form a nucleophilic enolate, which then attacks the carbonyl carbon of this compound. magritek.com This addition yields a β-hydroxy ketone (an aldol adduct). Subsequent heating or treatment with acid or base leads to dehydration, affording a stable, conjugated α,β-unsaturated ketone. wikipedia.orgadichemistry.com

Table 2: Claisen-Schmidt Condensation of this compound with Various Ketones This table is illustrative and based on the general reactivity of benzaldehydes.

| Enolizable Ketone | β-Hydroxy Ketone Intermediate | Final α,β-Unsaturated Ketone |

|---|---|---|

| Acetone | 4-(4-(Aziridin-1-yl)phenyl)-4-hydroxybutan-2-one | (E)-4-(4-(Aziridin-1-yl)phenyl)but-3-en-2-one |

| Acetophenone | 3-(4-(Aziridin-1-yl)phenyl)-3-hydroxy-1-phenylpropan-1-one | (E)-3-(4-(Aziridin-1-yl)phenyl)-1-phenylprop-2-en-1-one (Chalcone) |

| Cyclohexanone | 2-((4-(Aziridin-1-yl)phenyl)(hydroxy)methyl)cyclohexan-1-one | (E)-2-(4-(Aziridin-1-yl)benzylidene)cyclohexan-1-one |

Nucleophilic Additions to the Carbonyl Group

The carbonyl group of this compound is highly susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process that converts the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon in the resulting alkoxide intermediate. pressbooks.publibretexts.org Subsequent protonation yields an alcohol. libretexts.org

Generally, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.orglibretexts.org The electron-donating nature of the aziridine substituent may slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025), but the aldehyde remains sufficiently reactive. pressbooks.publibretexts.org

Common nucleophiles that participate in this reaction include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add an alkyl or aryl group to the carbonyl carbon, forming secondary alcohols upon workup.

Cyanide Ion: The addition of cyanide (from NaCN or KCN) followed by protonation produces a cyanohydrin, a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the formation of the corresponding primary alcohol, [4-(Aziridin-1-yl)phenyl]methanol.

Wittig Olefination and Related Carbonyl Transformations

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com This reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with the aldehyde group of this compound to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgtcichemicals.com

The mechanism proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgmasterorganicchemistry.com This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene. organic-chemistry.org The Wittig reaction is highly versatile, as the structure of the resulting alkene can be readily modified by changing the substituents on the phosphonium ylide. tcichemicals.com

Table 3: Wittig Olefination of this compound This table is illustrative and based on the general reactivity of aldehydes.

| Wittig Reagent (Ph₃P=CHR) | Alkene Product |

|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(4-Vinylphenyl)aziridine |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 1-(4-(Prop-1-en-1-yl)phenyl)aziridine |

| (Methoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Me) | Methyl (E)-3-(4-(Aziridin-1-yl)phenyl)acrylate |

Tandem and Cascade Reactions Utilizing Both Ring and Aldehyde Reactivity

Tandem or cascade reactions are elegant synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. rsc.orgub.edu The bifunctional nature of this compound makes it an attractive substrate for such processes. A plausible cascade sequence could involve an initial transformation at the aldehyde group that subsequently triggers a reaction involving the aziridine ring.

For example, a Knoevenagel condensation of this compound with a malonate ester could be followed by an intramolecular Michael addition, where a nucleophile generated in the first step attacks the aziridine ring, leading to its opening and the formation of a more complex heterocyclic structure. The efficiency of these reactions lies in their ability to build molecular complexity rapidly from a simple starting material. rsc.org

Cycloaddition Reactions (e.g., [4+3] Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic systems. organicreactions.org The [4+3] cycloaddition, which involves the reaction of a 4π-electron component (a diene) with a 2π-electron, three-atom component (an allyl cation or its equivalent), is a valuable method for synthesizing seven-membered rings. wikipedia.orgillinois.edu

While this compound itself is not a direct participant, aziridine-containing molecules can serve as precursors to the three-atom component. nih.gov For instance, derivatives of this compound could be engineered to generate an oxyallyl cation intermediate. Upon activation with a Lewis or Brønsted acid, an aziridinyl enolsilane can undergo a [4+3] cycloaddition with a diene like furan (B31954) or cyclopentadiene. nih.gov This reaction would generate a functionalized seven-membered carbocycle bearing an aminoalkyl side chain, demonstrating how the aziridine moiety can direct complex ring-forming reactions. illinois.edunih.gov

Radical Reactions and Mechanistic Investigations

The study of radical reactions provides another avenue for the functionalization of this compound. Radical intermediates can be generated under various conditions, including thermal or photochemical initiation. libretexts.orgyoutube.com

Mechanistic investigations could explore several possibilities:

Radical Addition to the Carbonyl: The aldehyde group can react with carbon-centered radicals. Under reductive conditions, this can lead to pinacol-type coupling, where two molecules of the aldehyde dimerize to form a 1,2-diol. nih.gov

Hydrogen Atom Abstraction: The benzylic C-H bond of the aldehyde is susceptible to abstraction by a radical species, although this is less common than reactions at the carbonyl group itself.

Aziridine Ring-Opening: Radical-mediated ring-opening of the aziridine is another potential pathway. This could proceed via single-electron transfer (SET) to generate a radical anion, which then fragments. Such reactions could lead to the formation of functionalized anilines.

These radical pathways offer alternative synthetic routes that are complementary to traditional ionic reaction mechanisms. nih.gov

Applications in Organic Synthesis and Building Block Chemistry

4-(Aziridin-1-yl)benzaldehyde as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its aziridine (B145994) and aldehyde functionalities. The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is susceptible to ring-opening reactions due to its inherent ring strain. This reactivity provides a pathway for the introduction of nitrogen-containing fragments into larger molecules. Concurrently, the aldehyde group is a well-established functional handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations, allowing for the extension and elaboration of the molecule's carbon skeleton. The dual functionality of this compound thus positions it as a strategic starting material for the synthesis of complex nitrogen-containing compounds.

Construction of Complex Nitrogen-Containing Molecular Architectures

The presence of the aziridine ring makes this compound a key precursor for the synthesis of various nitrogen-containing molecular architectures. The ability to selectively manipulate the aziridine and aldehyde groups allows for the stepwise or concerted construction of intricate molecular frameworks that are of interest in medicinal chemistry and materials science.

The aldehyde functionality of this compound can be readily utilized in the synthesis of substituted amines through a process known as reductive amination. masterorganicchemistry.comwikipedia.orgresearchgate.net This reaction involves the initial condensation of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comwikipedia.org A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comharvard.edu This method provides a direct route to a wide range of substituted amines where one of the substituents is a 4-(aziridin-1-yl)benzyl group.

Furthermore, the aziridine ring itself can serve as a precursor to a second amine functionality, leading to the formation of vicinal diamines. nih.govsigmaaldrich.com The ring-opening of the aziridine by a nitrogen nucleophile, such as an amine, can lead to the formation of a 1,2-diamine structure. While direct examples with this compound are not prevalent in the literature, the principle of aziridine ring-opening by amines is a well-established synthetic strategy. nih.gov

Table 1: Representative Reductive Amination Reactions

| Aldehyde/Ketone | Amine | Reducing Agent | Product |

| Benzaldehyde (B42025) | Benzylamine | NaBH₃CN | N-Benzyl-N-methylbenzylamine |

| Acetone | Benzylamine | NaBH(OAc)₃ | N-Isopropylbenzylamine |

| Cyclohexanone | Aniline (B41778) | H₂, Pd/C | N-Cyclohexylaniline |

The reactive nature of the aziridine ring in this compound allows for its use in the synthesis of larger, more complex heterocyclic systems through ring-expansion and cycloaddition reactions.

Azetidines : While less common, the ring expansion of aziridines can be a route to the formation of four-membered azetidine (B1206935) rings. This transformation can be achieved through various methods, including the reaction of aziridines with sulfur ylides.

Oxazolidines : The reaction of aziridines with aldehydes can lead to the formation of five-membered oxazolidine (B1195125) rings. mdpi.comorganic-chemistry.org This transformation is believed to proceed through the formation of an azomethine ylide intermediate from the thermal or photochemical ring-opening of the aziridine, which then undergoes a [3+2] cycloaddition with the aldehyde. mdpi.comnih.gov In the case of this compound, it could potentially react with another aldehyde or even dimerize under appropriate conditions to form complex oxazolidine structures.

Benzoxazepinones : The synthesis of seven-membered benzoxazepinones can be achieved through the annulation of salicylaldehydes with aziridines. nih.gov This reaction, often catalyzed by a combination of an N-heterocyclic carbene (NHC) and a copper catalyst, involves the activation of the aziridine ring by the copper catalyst, facilitating its reaction with the salicylaldehyde. nih.gov

Imidazopyridines : Imidazopyridines are a class of fused heterocyclic compounds with significant biological activity. One common synthetic route to this scaffold involves the condensation of a 2-aminopyridine (B139424) with an aldehyde. organic-chemistry.orgnih.govnih.govacs.org this compound can serve as the aldehyde component in this reaction, leading to the formation of 2-(4-(aziridin-1-yl)phenyl)imidazo[1,2-a]pyridines. organic-chemistry.orgorganic-chemistry.org This reaction is often carried out in the presence of a catalyst, such as copper iodide, and an oxidant. organic-chemistry.org

Table 2: Synthesis of Heterocycles from Aziridine and Aldehyde Precursors

| Heterocycle | Reactants | Key Reaction Type |

| Oxazolidine | Aziridine, Aldehyde | [3+2] Cycloaddition |

| Benzoxazepinone | Aziridine, Salicylaldehyde | [4+3] Annulation |

| Imidazopyridine | 2-Aminopyridine, Aldehyde | Condensation/Cyclization |

Role in Asymmetric Catalysis as a Chiral Precursor or Ligand Component

Chiral aziridines are valuable building blocks in asymmetric synthesis, often serving as precursors to chiral ligands for transition metal catalysts. researchgate.net The nitrogen and carbon atoms of the aziridine ring can act as coordination sites for metal ions, and by introducing chirality into the aziridine structure, it is possible to create a chiral environment around the metal center, which can induce enantioselectivity in a variety of chemical reactions.

While specific examples of chiral ligands derived directly from this compound are not widely reported, the aldehyde group offers a convenient handle for elaboration into a more complex ligand structure. For instance, the aldehyde could be reduced to an alcohol, which could then be incorporated into a larger ligand framework. Alternatively, the aldehyde could undergo a condensation reaction with a chiral amine to introduce a new stereocenter and additional coordinating atoms. The resulting chiral ligands could potentially find applications in a range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and hydrogenation reactions.

Derivatization Strategies for Advanced Synthetic Targets

The aldehyde group of this compound is amenable to a wide range of derivatization reactions, providing access to a variety of advanced synthetic targets. nih.gov Two notable examples of such transformations are the Wittig reaction and the Knoevenagel condensation.

Wittig Reaction : The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. udel.eduorganic-chemistry.orgmnstate.eduwikipedia.orgadichemistry.com In this reaction, this compound would be treated with a phosphorus ylide (Wittig reagent) to produce a 1-(4-vinylphenyl)aziridine derivative. organic-chemistry.orgwikipedia.org The stereochemistry of the resulting alkene can often be controlled by the choice of the ylide and the reaction conditions. wikipedia.org This reaction provides a means to extend the carbon chain and introduce a double bond, which can be further functionalized.

Knoevenagel Condensation : The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, typically in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.comsigmaaldrich.comorganic-chemistry.orgresearchgate.net The reaction of this compound with an active methylene compound, such as malonic acid or ethyl cyanoacetate, would lead to the formation of an α,β-unsaturated product. wikipedia.orgresearchgate.net This product, containing a conjugated system, can serve as a Michael acceptor or undergo other transformations, making it a valuable intermediate for the synthesis of more complex molecules.

Table 3: Common Derivatization Reactions of Benzaldehydes

| Reaction | Reagent | Functional Group Transformation |

| Wittig Reaction | Phosphorus Ylide | Aldehyde → Alkene |

| Knoevenagel Condensation | Active Methylene Compound | Aldehyde → α,β-Unsaturated Compound |

| Reductive Amination | Amine, Reducing Agent | Aldehyde → Amine |

Spectroscopic and Analytical Characterization Techniques in Research

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 4-(Aziridin-1-yl)benzaldehyde is expected to exhibit characteristic absorption bands indicative of its structural features. A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibration of the aldehyde group typically appears as a pair of bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed in the 3000-3100 cm⁻¹ region, while the C-C stretching vibrations within the aromatic ring would likely produce signals between 1400 and 1600 cm⁻¹. The presence of the aziridine (B145994) ring may be indicated by C-N stretching and ring deformation vibrations, although these can be weaker and harder to assign definitively. For instance, the IR spectrum of 2-nitro and 4-nitrobenzaldehydes shows the C=O stretching vibration at 1698 cm⁻¹ and 1708 cm⁻¹, respectively niscpr.res.in.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong Raman signal. The aziridine ring vibrations would also be Raman active. For example, the Raman spectra of 2,4- and 2,5-dimethylbenzaldehydes have been reported, aiding in the assignment of their vibrational frequencies nih.gov.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aldehyde C=O Stretch | 1680 - 1700 | IR, Raman |

| Aldehyde C-H Stretch | 2720, 2820 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C-C Stretch | 1400 - 1600 | IR, Raman |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide a unique fingerprint of its proton environments. The aldehyde proton is expected to appear as a singlet far downfield, typically in the range of δ 9.8-10.0 ppm. The protons on the aromatic ring would likely appear as two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons of the aziridine ring are expected to show a characteristic upfield signal, likely as a singlet or a complex multiplet depending on the specific coupling patterns. For comparison, in 4-aminobenzaldehyde (B1209532), the aldehyde proton appears at δ 9.61 ppm, and the aromatic protons are observed as doublets at δ 6.66 and 7.57 ppm rsc.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing around δ 190-195 ppm. The carbon atoms of the aromatic ring would give rise to four distinct signals. The carbon atom attached to the aldehyde group (C1) and the carbon atom attached to the aziridine nitrogen (C4) would have characteristic chemical shifts influenced by these substituents. The remaining aromatic carbons would appear in the typical aromatic region of δ 110-160 ppm. The carbon atoms of the aziridine ring would be observed in the upfield region of the spectrum. In the case of 4-aminobenzaldehyde, the carbonyl carbon resonates at δ 189.6 ppm, and the aromatic carbons are found at δ 113.4, 125.5, 132.2, and 154.7 ppm rsc.org.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde H | 9.8 - 10.0 | - |

| Aldehyde C | - | 190 - 195 |

| Aromatic H | 7.0 - 8.0 | - |

| Aromatic C | - | 110 - 160 |

| Aziridine H | ~2.0 - 3.0 | - |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The spectrum is likely to show a strong absorption band corresponding to the π → π* transition of the aromatic system, which is influenced by the electron-donating aziridine group and the electron-withdrawing aldehyde group. A weaker n → π* transition associated with the carbonyl group may also be observed at a longer wavelength. For comparison, nitrobenzaldehydes exhibit transitions around 350 nm (n→π) and stronger absorptions around 250 nm (π→π) uni-muenchen.deresearchgate.net. The presence of the nitrogen atom in the aziridine ring, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde (B42025).

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn allows for the confirmation of its empirical formula. For this compound (C₉H₉NO), the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Composition of this compound (C₉H₉NO)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 9 | 108.09 | 73.45% |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 6.18% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 9.52% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 10.87% |

| Total | | | 147.19 | 100.00% |

Experimental results from elemental analysis should be in close agreement with these theoretical values, typically within ±0.4%, to confirm the empirical formula of the synthesized compound azom.comelementar.comnih.govnus.edu.sg.

Chromatographic Methods (e.g., HPLC, GC) for Purity and Quantitative Analysis in Research Contexts

Chromatographic techniques are essential for assessing the purity of a compound and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of organic compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid to improve peak shape waters.comepa.govepa.govauroraprosci.com. The compound would be detected using a UV detector set at the wavelength of maximum absorbance determined by UV-Visible spectroscopy.

Gas Chromatography (GC): GC is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would likely be used. The compound could be detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS) for simultaneous separation and identification researchgate.netnih.govresearchgate.netrsc.orgnih.gov.

Theoretical and Computational Studies of 4 Aziridin 1 Yl Benzaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Analysis

DFT methods, with a variety of functionals such as B3LYP, CAM-B3LYP, and PBE1PBE, are often used to balance computational cost and accuracy. karazin.ua Ab initio methods, like the CASSCF/CASPT2 protocol, provide a higher level of theory for studying excited states and complex electronic phenomena, which is crucial for interpreting UV-Vis absorption spectra. researchgate.net For molecules like 4-(Aziridin-1-yl)benzaldehyde, these calculations can determine key electronic properties such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich aziridinyl-phenyl moiety, while the LUMO is centered on the electron-accepting benzaldehyde (B42025) portion. The energy gap between these frontier orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Theoretical studies on analogous compounds, such as 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde, have utilized TD-DFT to calculate the UV-Vis absorption spectrum, showing good correlation with experimental data. researchgate.net Similar approaches for this compound would involve optimizing the ground-state geometry and then calculating vertical excitation energies to predict the electronic transitions responsible for its absorption spectrum. researchgate.net

Table 1: Common Quantum Chemical Methods for Electronic Structure Analysis

| Method/Functional | Basis Set | Typical Application |

|---|---|---|

| DFT/B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, general electronic properties. mdpi.com |

| DFT/CAM-B3LYP | 6-31+G(d,p) | Calculation of electronic spectra (UV-Vis) and excited states, especially for charge-transfer systems. karazin.ua |

| TD-DFT | Various | Simulating electronic absorption spectra and investigating excited state properties. researchgate.net |

| CASSCF/CASPT2 | Various | High-accuracy calculation of excited states and analysis of photophysical processes. researchgate.net |

Mechanistic Pathway Elucidation through Transition State Analysis

Computational chemistry is indispensable for mapping out reaction mechanisms. For this compound, which contains both a nucleophilic aziridine (B145994) and an electrophilic aldehyde, several reaction pathways are possible. Transition state (TS) analysis allows for the computational exploration of these pathways.

One important class of reactions involves the aziridine ring. Aziridines can undergo thermal or photochemical ring-opening to form azomethine ylides, which are reactive 1,3-dipoles. mdpi.com These ylides can then participate in [3+2] cycloaddition reactions. For instance, the reaction of an azomethine ylide derived from an aziridine with a second molecule of benzaldehyde (acting as a dipolarophile) can form oxazolidine (B1195125) rings. mdpi.com Computational studies can model the conrotatory ring-opening of the aziridine, locate the transition state for this process, and then map the potential energy surface for the subsequent cycloaddition, identifying the TS and predicting the reaction's feasibility and stereochemical outcome. mdpi.com

Another key reaction site is the carbonyl group of the benzaldehyde moiety. Nucleophilic addition to the carbonyl is a fundamental reaction. Studies on related aziridine-2-carboxaldehydes show that organometallic reagents add with varying degrees of diastereoselectivity depending on the reaction conditions and the substituent on the aziridine nitrogen. msu.edu Theoretical calculations can elucidate the origins of this selectivity by modeling the transition states of competing pathways, such as those predicted by the Felkin-Anh or chelation-controlled models. msu.edu By calculating the activation energies for the syn and anti-addition pathways, a prediction of the major product can be made. Mechanistic investigations into complex, multi-component reactions involving aziridine aldehydes have revealed pathways that deviate from classical mechanisms, underscoring the power of detailed computational analysis. rsc.org

Conformational Analysis and Molecular Dynamics

The three-dimensional shape and flexibility of this compound are critical to its interactions and reactivity. Conformational analysis and molecular dynamics (MD) simulations are used to explore the molecule's potential energy surface and identify stable conformers.

Key degrees of freedom include the rotation around the C(phenyl)-N(aziridine) bond and the C(phenyl)-C(aldehyde) bond. Computational studies on analogous molecules like 4-phenylbenzaldehyde (B31587) and 4-(dimethylamino)benzaldehyde (B131446) have successfully characterized these rotational barriers. mdpi.comconicet.gov.ar For 4-phenylbenzaldehyde, periodic DFT calculations determined a rotational barrier for the aldehyde group of approximately 42.6 kJ/mol in the gas phase. mdpi.com For 4-(dimethylamino)benzaldehyde, DFT methods were used to calculate the barrier to internal rotation around the C-N bond. conicet.gov.ar

Applying these methods to this compound would reveal the preferred orientation of the aziridine ring with respect to the phenyl ring and the planarity of the aldehyde group. This analysis involves performing a relaxed potential energy surface scan, where the dihedral angle of interest is systematically varied and the energy is minimized at each step. Molecular dynamics simulations can further explore the conformational landscape in a simulated solvent environment over time, identifying the most populated conformational states and the dynamics of their interconversion.

Table 2: Calculated Rotational Barriers for Benzaldehyde Analogues

| Molecule | Bond of Rotation | Computational Method | Calculated Barrier (kJ/mol) | Reference |

|---|---|---|---|---|

| 4-Phenylbenzaldehyde | C(phenyl)-C(aldehyde) | DFT (G09) | ~42.6 | mdpi.com |

| Benzaldehyde | C(phenyl)-C(aldehyde) | Quantum Chemical | ~27-30 | mdpi.com |

Investigation of Substituent Effects on Reactivity and Selectivity

The chemical behavior of this compound can be finely tuned by introducing substituents onto the aromatic ring or the aziridine moiety. Computational studies are highly effective at predicting the impact of these modifications.

Substituents on the benzaldehyde ring can alter the electronic properties of the entire molecule. An electron-donating group (e.g., -OCH₃) at the ortho or para position would increase the electron density on the aziridine nitrogen, enhancing its nucleophilicity. Conversely, an electron-withdrawing group (e.g., -NO₂) would make the aldehyde's carbonyl carbon more electrophilic and susceptible to nucleophilic attack. ekb.eg Quantum chemical calculations can quantify these effects by analyzing changes in atomic charges, frontier orbital energies, and molecular electrostatic potential maps.

Substituents on the aziridine ring can have profound steric and electronic effects. Research on the addition of Grignard reagents to N-substituted aziridine-2-carboxaldehydes demonstrated that the nature of the nitrogen substituent dictates the stereochemical outcome. msu.edu For example, a bulky or strongly coordinating N-substituent can favor specific transition state geometries, leading to high diastereoselectivity. msu.edu Computational models can be used to systematically evaluate a range of substituents on this compound, predicting their influence on reaction rates and the selectivity of processes like cycloadditions or nucleophilic additions. This predictive power is invaluable for designing derivatives with desired reactivity profiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.dewisc.edu It provides a quantitative picture of bonding and orbital interactions within a molecule.

For this compound, NBO analysis can elucidate the key electronic interactions that govern its structure and reactivity. A primary interaction is the delocalization of the nitrogen's lone pair (a donor orbital) into the antibonding π* orbitals of the phenyl ring (acceptor orbitals). This n → π* interaction, also known as hyperconjugation, stabilizes the molecule and leads to a degree of double bond character in the C(phenyl)-N bond. conicet.gov.ar This delocalization also affects the electron density throughout the aromatic system, influencing the reactivity of the para-substituted aldehyde group.

NBO analysis quantifies the strength of these donor-acceptor interactions through second-order perturbation theory, which calculates the stabilization energy, E(2). wisc.edu A larger E(2) value indicates a stronger interaction. By analyzing the E(2) values for all possible orbital interactions, a detailed map of intramolecular charge transfer can be constructed. For instance, in the related 4-(dimethylamino)benzaldehyde, NBO analysis has been used to quantify the stability arising from such hyperconjugative interactions. conicet.gov.ar This analysis can pinpoint specific bonds that are weakened or strengthened, providing insight into the molecule's vibrational spectra and chemical reactivity. researchgate.net

Table 3: Representative Donor-Acceptor Interactions from NBO Analysis for a Substituted Benzaldehyde System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C-C)phenyl | High | n → π* delocalization, resonance |

| π (C-C)phenyl | π* (C=O) | Moderate | π-conjugation across the system |

| σ (C-H) | σ* (C-N) | Low | Vicinal σ → σ* hyperconjugation |

| LP (O) | σ* (C-C)aldehyde | Moderate | n → σ* interaction influencing aldehyde reactivity |

Note: This table is illustrative, based on principles from NBO analysis on analogous systems like 4-(dimethylamino)benzaldehyde. conicet.gov.ar Actual E(2) values require specific calculations on this compound.

Future Research Directions and Unexplored Avenues

Development of Highly Enantioselective and Diastereoselective Transformations

The creation of chiral molecules with high precision is a cornerstone of modern chemical synthesis, particularly for pharmaceutical applications. Future research on 4-(Aziridin-1-yl)benzaldehyde should prioritize the development of transformations that control the stereochemistry at and adjacent to the aziridine (B145994) ring.

Enantioselective Ring-Opening: The aldehyde functional group can act as a directing group to influence the approach of a nucleophile to the aziridine ring. Research into chiral catalysts that can cooperate with this directing effect is a key area. For instance, kinetic resolution of racemic trans-2,3-aziridinyl alcohols has been achieved with high enantioselectivity using dinuclear zinc catalysts, where a hydroxyl group directs the ring opening. Similar strategies could be adapted for this compound, where the aldehyde or its derivatives could direct regio- and enantioselective ring-opening reactions.

Diastereoselective Additions to the Aldehyde: The aziridine ring can exert stereoelectronic effects on the adjacent aldehyde, influencing the diastereoselectivity of nucleophilic additions. Systematic studies are needed to understand how the aziridine moiety controls the facial selectivity of additions to the carbonyl group. Methods for the diastereoselective synthesis of substituted diaziridines from simple aldehydes have been reported, achieving high diastereoselectivity by introducing three stereocenters in a single step. Adapting such methodologies could lead to the synthesis of complex, stereochemically rich molecules from this compound.

Asymmetric Aziridination: While this article focuses on the pre-existing compound, the development of novel enantioselective methods for its synthesis is a valid research direction. For example, rhodium indenyl catalysts have been used for the enantioselective aziridination of unactivated alkenes, and similar advanced catalytic systems could be explored for the synthesis of chiral derivatives of this compound itself.

Exploration of Novel Catalytic Systems for Synthesis and Reactions

The reactivity of both the aziridine and aldehyde moieties can be modulated and enhanced through catalysis. Exploring a diverse range of catalysts will be crucial for developing new transformations.

Transition Metal Catalysis: Various transition metals have been shown to catalyze reactions involving aziridines. Nickel-catalyzed reductive carboxylation of aziridines with CO2 provides a route to β-amino acids, and a similar approach could be applied to derivatives of this compound. Furthermore, nickel catalysis can achieve aminofluoroalkylative cyclization of alkenes to form aziridines. Copper-based catalysts, noted for their low carbon footprint, have shown efficiency in cross-coupling reactions and could be adapted for transformations involving the C-N bonds of the aziridine. Chiral dirhodium(II) tetracarboxylate catalysts have also been effective in asymmetric aziridination.

Organocatalysis: Organocatalysts offer a metal-free alternative for asymmetric synthesis. Chiral sulfides have been successfully used as organocatalysts for the asymmetric aziridination of imines. Additionally, an optimized three-step procedure for the enantioselective synthesis of N-alkyl terminal aziridines has been developed using organocatalysis, achieving high yields and enantiomeric excess. These methods could be investigated for reactions at the aziridine ring of the target compound.

Biocatalysis: The use of enzymes (biocatalysis) is a growing field in green chemistry that could offer highly selective transformations of this compound under mild conditions.

| Catalyst Type | Metal/Compound | Potential Application for this compound | Key Advantages | Reference |

|---|---|---|---|---|

| Transition Metal | Rhodium (Rh) | Enantioselective reactions | High enantioselectivity for aziridination of unactivated alkenes. | |

| Transition Metal | Nickel (Ni) | Ring-opening carboxylation, Cyclization reactions | Access to valuable building blocks like β-amino acids. | |

| Transition Metal | Copper (Cu) | Cross-coupling reactions | Lower carbon footprint, efficient and selective. | |

| Organocatalyst | Chiral Sulfides | Asymmetric aziridination | Metal-free, high enantiomeric excess. | |

| Organocatalyst | (2R,5R)-2,5-Diphenylpyrrolidine | Enantioselective synthesis of terminal aziridines | High yields and enantiomeric excess in multi-step synthesis. |

Integration into Flow Chemistry and Sustainable Methodologies

Modern chemical synthesis increasingly emphasizes sustainability and process efficiency. Flow chemistry offers significant advantages in terms of safety, scalability, and control over reaction conditions.

Flow Synthesis of Aziridines: Continuous-flow reactors have been successfully employed for the synthesis of aziridines, overcoming the scalability limitations of batch processes. For example, the photochemical transformation of pyridinium (B92312) salts to bicyclic aziridines has been scaled up significantly using flow reactors. Flow techniques have also been used for the synthesis of 2H-azirines and their diastereoselective conversion to aziridines. These established flow protocols could be adapted for the synthesis of this compound or its derivatives.

Sustainable Solvents and Processes: Research should focus on using environmentally benign solvents. A mixed

Q & A

Q. What are the common synthetic routes for 4-(Aziridin-1-yl)benzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves introducing the aziridine moiety to benzaldehyde derivatives via nucleophilic substitution or cycloaddition reactions. For example, Schiff base intermediates (e.g., 4-(benzylideneamino)benzaldehyde) can react with aziridine precursors under acidic or thermal conditions. Optimization includes controlling stoichiometry, solvent polarity (e.g., DMF or ethanol), and temperature to minimize side reactions like ring-opening of the strained aziridine group. Purification often employs column chromatography or recrystallization .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential methods include:

- FT-IR : To confirm the aldehyde (C=O stretch ~1700 cm⁻¹) and aziridine (C-N-C bending ~950 cm⁻¹).

- NMR (¹H and ¹³C) : To resolve aromatic protons (δ 7.5–8.5 ppm) and aziridine protons (δ 2.5–3.5 ppm). Solvent effects must be accounted for to avoid misinterpretation .

- Elemental Analysis : To verify stoichiometry and purity.

- TLC : For monitoring reaction progress .

Q. How is this compound utilized in analytical chemistry applications?

It can act as a derivatizing agent for detecting amines or hydrazines via Schiff base formation. For instance, similar aldehydes like 4-(diethylamino)benzaldehyde (DEAB) are used in HPLC-UV methods to quantify methoxyamine, enhancing detection sensitivity under acidic conditions .

Advanced Research Questions

Q. What experimental design challenges arise from the reactivity of the aziridine ring?

The strained aziridine ring is prone to nucleophilic attack, leading to undesired ring-opening during synthesis or storage. Strategies include:

- Using inert atmospheres (argon/nitrogen) to prevent hydrolysis.

- Avoiding protic solvents (e.g., water) and acidic conditions.

- Employing low temperatures (<0°C) during critical steps .

Q. How can researchers resolve contradictions in spectral data for aziridine-containing compounds?

Contradictions may arise from solvent polarity, impurities, or tautomerism. Solutions include:

Q. What role does this compound play in targeted drug development?

Its aldehyde group enables conjugation with biomolecules (e.g., antibodies) for targeted drug delivery. Aziridine’s alkylating properties make it a candidate for prodrugs, releasing cytotoxic agents in vivo. Preclinical studies should evaluate stability in physiological buffers and toxicity profiles .

Q. What safety protocols are essential when handling this compound?

- PPE : Full-body suits, nitrile gloves, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility and inhalation hazards.

- First Aid : Immediate flushing with water for skin/eye exposure (15+ minutes) and medical consultation .

Q. How can methodological optimization improve synthetic yields of aziridine derivatives?

Key factors include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions.

- Solvent Choice : Polar aprotic solvents (e.g., THF) to stabilize intermediates.

- Reaction Monitoring : Real-time TLC or in-situ IR to terminate reactions at optimal conversion .

Q. What reactivity studies are relevant for this compound in organic synthesis?

- Ring-Opening Reactions : With thiols or amines to form bifunctional linkers.

- Wittig Reactions : To generate α,β-unsaturated ketones for heterocycle synthesis.

- Asymmetric Catalysis : Using chiral ligands to control stereochemistry in alcohol synthesis .

Q. What crystallographic challenges arise when analyzing this compound?

Q. How can low synthetic yields of this compound be troubleshooted?

- Purity of Starting Materials : Remove trace water or amines via molecular sieves.

- Catalyst Efficiency : Screen alternatives like Fe₃O4-supported Pd catalysts.

- Workup Procedures : Use quenching agents (e.g., sodium bicarbonate) to stabilize intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.